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Compound of Interest

Compound Name: 7-Bromo-2-methylquinolin-4-ol

Cat. No.: B1267453 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous

therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities,

including significant potential as anticancer agents.[1][2] The introduction of various

substituents onto the quinoline ring allows for the modulation of the compound's

physicochemical properties and biological efficacy.[1] This guide provides a comparative

overview of the in vitro anticancer activity of various substituted quinoline derivatives, with a

focus on cytotoxicity. While specific comparative data on a series of 7-Bromo-2-
methylquinolin-4-ol derivatives is limited in the available literature, this guide presents data

from structurally related compounds to offer insights into their potential.

Comparative Cytotoxicity of Quinoline Derivatives
The anticancer potential of quinoline derivatives is often evaluated by their cytotoxic effects on

various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for

potency, representing the concentration of a compound required to inhibit the growth of 50% of

a cell population. The following table summarizes the IC50 values of various substituted

quinoline and quinazolinone derivatives against several cancer cell lines.
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Compound/Derivative Cancer Cell Line IC50 (µM)

Quinazolinone Derivative 8a

(with an aliphatic linker)
MCF-7 (Breast) 15.85 ± 3.32

SW480 (Colon) 17.85 ± 0.92

3-(5-bromo-2-

hydroxybenzylideneamino)-2-

(5-bromo-2-

hydroxyphenyl)-2,3-

dihydroquinazoline-4(1H)-one

MCF-7 (Breast) 6.25

3-(5-bromo-2-hydroxy-3-

methoxybenzylideneamino)-2-

(5-bromo-2-hydroxy-3-

methoxyphenyl)-2,3-

dihydroquinazoline-4(1H)-one

MCF-7 (Breast) 5.91

Compound 3d HL-60 (TB) (Leukemia) 11.96 ± 2.74

SK-OV-3 (Ovarian) 9.46 ± 2.27

MCF-7 (Breast) 6.68 ± 2.14

Compound 5d HL-60 (TB) (Leukemia) 17.89 ± 2.19

SK-OV-3 (Ovarian) 8.89 ± 2.50

MCF-7 (Breast) 8.75 ± 1.99

Compound 4b (Pyrimidine-

pyrene hybrid)
HCT-116 (Colon) 1.34

Compound 4c (Pyrimidine-

pyrene hybrid)
HCT-116 (Colon) 1.90

Note: The data presented is for structurally related quinoline and quinazolinone derivatives and

is intended to be representative of the potential activity of this class of compounds.[1][3]

Experimental Protocols
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The following is a detailed methodology for a key experiment used to determine the in vitro

cytotoxicity of the compounds.

Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells are capable of

reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The

amount of formazan produced is directly proportional to the number of living cells.[1]

Protocol:

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells

per well and incubated for 24 hours to allow for cell attachment.[1]

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for a period of 24-72 hours. A vehicle control (e.g., DMSO) is also

included.[1]

MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is

added to each well, and the plate is incubated for 4 hours at 37°C.[1]

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added

to each well to dissolve the formazan crystals.[4]

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of

570 nm.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and

the IC50 value is determined by plotting cell viability against the compound concentration.[1]

Mechanism of Action: Signaling Pathway Inhibition
Quinoline derivatives exert their anticancer effects through various mechanisms, including the

inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[5][6] One
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of the key signaling pathways often targeted by these compounds is the Epidermal Growth

Factor Receptor (EGFR) pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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